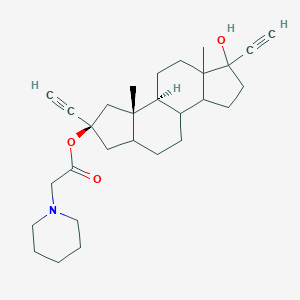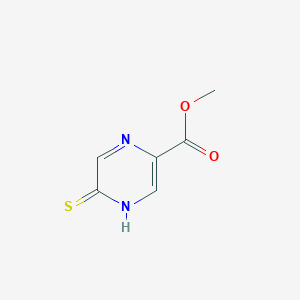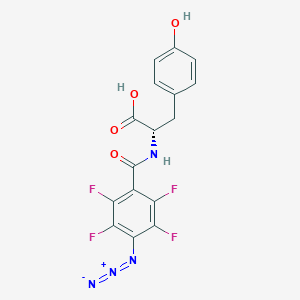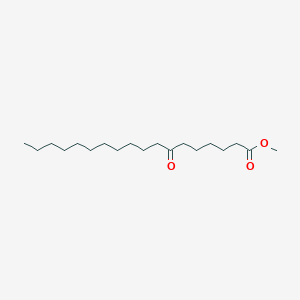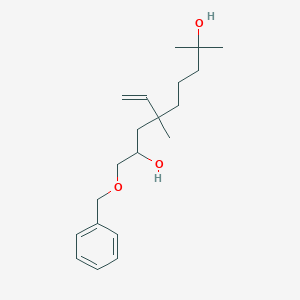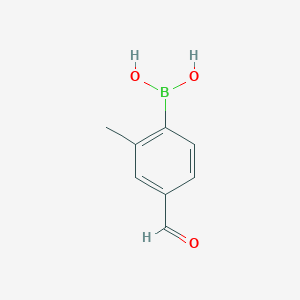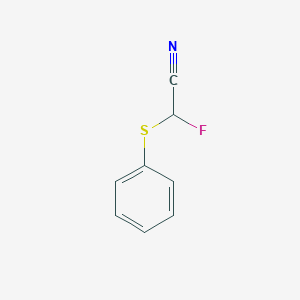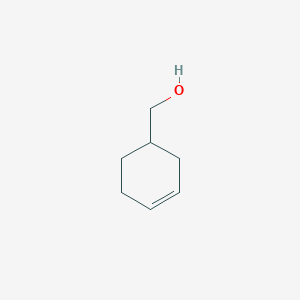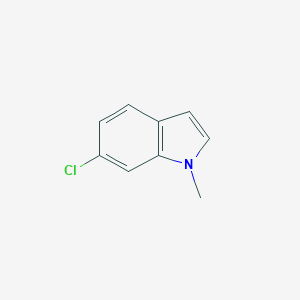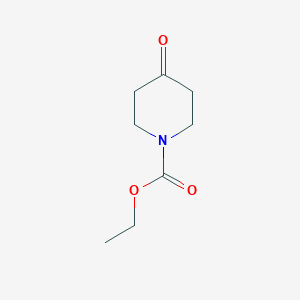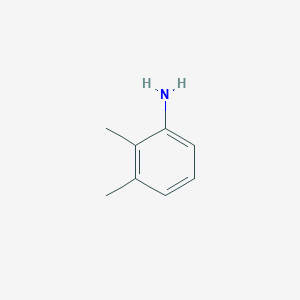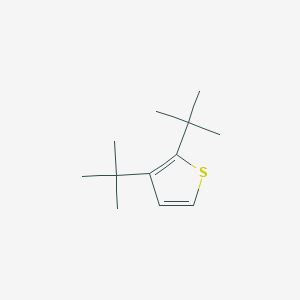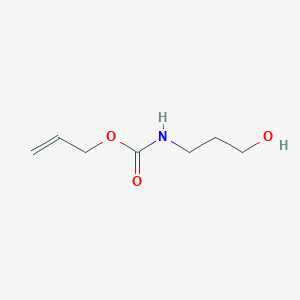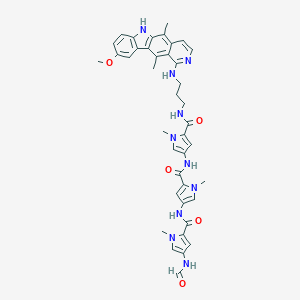
Distel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Distel is a natural compound found in various plants, including the milk thistle plant. It has gained significant attention in recent years due to its potential therapeutic benefits. Distel has been extensively studied for its ability to prevent and treat a wide range of diseases, including liver disease, cancer, and diabetes.
Wirkmechanismus
Distel works by inhibiting the production of reactive oxygen species (ROS) in the body, which can cause oxidative damage to cells and tissues. It also activates various cellular signaling pathways that promote cell survival and inhibit cell death. These mechanisms of action make distel a promising candidate for the treatment of various diseases.
Biochemische Und Physiologische Effekte
Distel has been shown to have a range of biochemical and physiological effects on the body. It has been found to reduce inflammation, improve insulin sensitivity, and lower cholesterol levels. It also has hepatoprotective effects, which can help to prevent liver damage and improve liver function.
Vorteile Und Einschränkungen Für Laborexperimente
Distel has several advantages for use in lab experiments. It is a natural compound, which means it is less likely to have toxic effects on cells and tissues. It is also relatively easy to obtain and purify, making it a cost-effective option for research. However, distel also has some limitations. Its effects can be dose-dependent, which means that high doses may have different effects than low doses. It can also be difficult to control for variables in experiments, which can make it challenging to draw definitive conclusions.
Zukünftige Richtungen
There are several future directions for research on distel. One area of interest is its potential as a treatment for liver disease. Studies have shown that distel can improve liver function and reduce liver damage, making it a promising candidate for the treatment of liver disease. Another area of interest is its potential as an anti-cancer agent. Distel has been shown to have anti-cancer properties, and further research is needed to determine its potential as a cancer treatment. Additionally, more research is needed to fully understand the mechanisms of action of distel and how it interacts with other compounds in the body.
Conclusion:
Distel is a natural compound with significant potential for use in the prevention and treatment of various diseases. Its antioxidant, anti-inflammatory, and anti-cancer properties make it a promising candidate for further research. While there are some limitations to its use in lab experiments, distel has several advantages, including its natural origin and ease of extraction. Further research is needed to fully understand the mechanisms of action of distel and its potential therapeutic benefits.
Synthesemethoden
Distel can be obtained from the seeds of the milk thistle plant using various extraction methods, including solvent extraction and supercritical fluid extraction. The extraction process involves separating the active ingredients from the plant material and purifying them to obtain a concentrated form of distel.
Wissenschaftliche Forschungsanwendungen
Distel has been the subject of numerous scientific studies, and its potential therapeutic benefits have been extensively investigated. The compound has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been found to have hepatoprotective effects, making it a potential treatment for liver disease.
Eigenschaften
CAS-Nummer |
144236-70-4 |
|---|---|
Produktname |
Distel |
Molekularformel |
C40H42N10O5 |
Molekulargewicht |
742.8 g/mol |
IUPAC-Name |
4-formamido-N-[5-[[5-[3-[(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)amino]propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C40H42N10O5/c1-22-28-10-13-42-37(35(28)23(2)34-29-17-27(55-6)8-9-30(29)47-36(22)34)41-11-7-12-43-38(52)31-15-25(19-49(31)4)45-40(54)33-16-26(20-50(33)5)46-39(53)32-14-24(44-21-51)18-48(32)3/h8-10,13-21,47H,7,11-12H2,1-6H3,(H,41,42)(H,43,52)(H,44,51)(H,45,54)(H,46,53) |
InChI-Schlüssel |
GQUAIKWWRYLALG-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)NCCCNC(=O)C5=CC(=CN5C)NC(=O)C6=CC(=CN6C)NC(=O)C7=CC(=CN7C)NC=O |
Kanonische SMILES |
CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)NCCCNC(=O)C5=CC(=CN5C)NC(=O)C6=CC(=CN6C)NC(=O)C7=CC(=CN7C)NC=O |
Andere CAS-Nummern |
144236-70-4 |
Synonyme |
DISTA-ELLIPT distamycin-ellipticine hydbrid Distel distel(1+) N-(5-((3-(1-((5,11-dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-yl)amino)propyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-4-(((4-(formylamino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamide N-(5-((N-(5,11-dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-yl)-3-aminopropyl)carbonyl)-1-methyl-1H-pyrrol-3-yl)-4-(((4-(formylamino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



